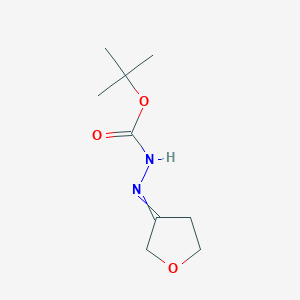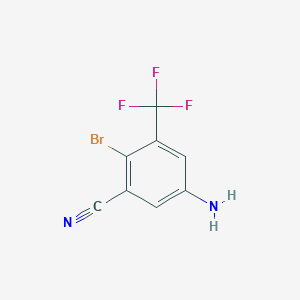
5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile
説明
“5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4BrF3N2 . It has a molecular weight of 265.03 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is 1S/C8H4BrF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile” is a solid substance . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学的研究の応用
Synthetic Methodologies and Intermediates
A key area of application for "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" is in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules. For instance, an efficient synthetic process has been developed for the scale-up production of related compounds, demonstrating its utility in industrial chemistry and pharmaceutical synthesis due to its high yield and purity (Li et al., 2009). Moreover, its involvement in the synthesis of bicalutamide, a notable anti-cancer drug, highlights its significance in the development of therapeutic agents (Zhang Tong-bin, 2012).
Material Science and Polymer Research
In the field of materials science, "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" finds application in enhancing the properties of polymer-based materials. A study demonstrates its use as an additive in polymer solar cells, where its inclusion led to a significant increase in power conversion efficiency, showcasing its potential in the development of more efficient renewable energy technologies (Jeong et al., 2011).
Antimicrobial and Antitumor Activities
The compound's derivatives have been investigated for their biological activities, including antimicrobial and antitumor properties. Research in this domain explores the synthesis of novel compounds with potential therapeutic applications. For example, compounds derived from "5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile" have been synthesized and tested for their antimicrobial activities, indicating the compound's role in the development of new antibacterial and antifungal agents (Elgemeie et al., 2017). Additionally, its derivatives have shown promise as anticancer agents, further underscoring its importance in pharmaceutical research aimed at developing novel treatments for cancer (Shi et al., 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
5-amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-4(3-13)1-5(14)2-6(7)8(10,11)12/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXDMYNVXEVOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-3-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



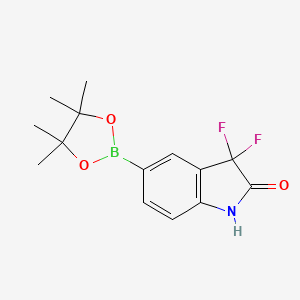
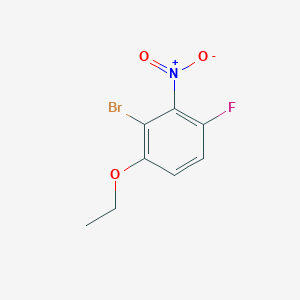
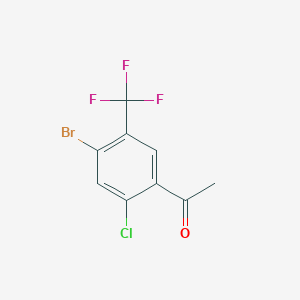


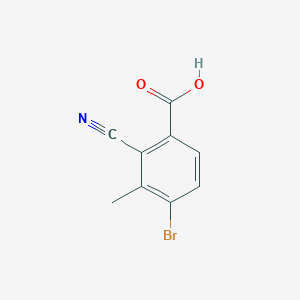
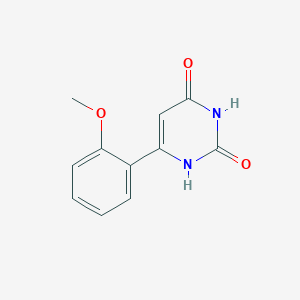
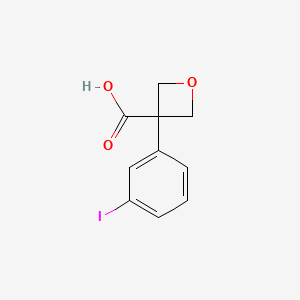
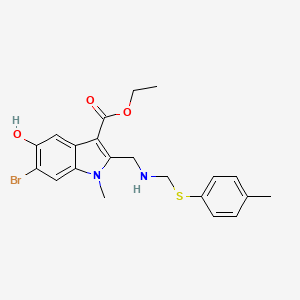
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1529970.png)
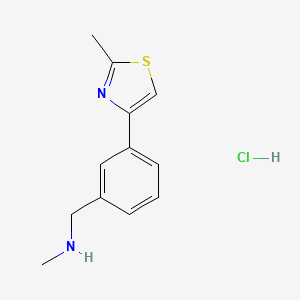
![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)

